molecular formula C22H24N6O2 B2909798 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1021061-70-0

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2909798
CAS No.: 1021061-70-0
M. Wt: 404.474
InChI Key: GTTBSIPQOXASRA-UHFFFAOYSA-N
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Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidine core substituted with an azepan-1-yl group at the 4-position and a benzofuran-2-carboxamide moiety linked via an ethyl chain at the 1-position. The azepane (7-membered cyclic amine) confers conformational flexibility, while the benzofuran carboxamide may enhance lipophilicity and binding interactions. This compound is hypothesized to target kinase domains or nucleotide-binding proteins due to structural similarities with kinase inhibitors .

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c29-22(19-13-16-7-3-4-8-18(16)30-19)23-9-12-28-21-17(14-26-28)20(24-15-25-21)27-10-5-1-2-6-11-27/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBSIPQOXASRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and a suitable alkyne or alkene under acidic or basic conditions.

    Synthesis of the Pyrazolo[3,4-d]pyrimidine Ring: This ring system can be constructed via a condensation reaction between a pyrazole derivative and a suitable nitrile or amine under high-temperature conditions.

    Linking the Two Moieties: The benzofuran and pyrazolo[3,4-d]pyrimidine rings are linked via an ethyl chain, which can be introduced through a nucleophilic substitution reaction.

    Introduction of the Azepane Group: The azepane group can be introduced through a reductive amination reaction involving a suitable amine and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzofuran moiety or the azepane group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyrazolo[3,4-d]pyrimidine ring or the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran or pyrazolo[3,4-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety may yield benzofuran-2-carboxylic acid derivatives, while reduction of the pyrazolo[3,4-d]pyrimidine ring may yield dihydropyrazolo[3,4-d]pyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • CAS Number : 452972-11-1
  • Molecular Formula : C11H15BClNO2
  • Molecular Weight : 229.61 g/mol
  • Structure : The compound features a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with a boron-containing dioxaborolane moiety.

Medicinal Chemistry

The compound's structure allows it to act as a versatile building block in the synthesis of pharmaceuticals. Its applications include:

  • Drug Development : It serves as an intermediate in the synthesis of biologically active compounds. The presence of the boron moiety enhances its reactivity in various coupling reactions, making it suitable for the development of complex drug molecules.
  • Anticancer Agents : Research indicates that derivatives of pyridine compounds have shown promising activity against cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and bioactivity .

Organic Synthesis

In organic chemistry, this compound is utilized for several types of reactions:

  • Cross-Coupling Reactions : It is employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling. These reactions are crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules .
  • Ligand Formation : The dioxaborolane group can act as a ligand in metal-catalyzed reactions, facilitating various transformations due to its ability to stabilize reactive intermediates .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

  • Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific functional properties. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties .
  • Nanotechnology : The compound's ability to form stable complexes with metals makes it suitable for applications in nanomaterials development. It can be used to create nanoscale devices with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

  • Synthesis of Anticancer Agents : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Palladium-Catalyzed Reactions : Research has shown that using this compound in Suzuki-Miyaura reactions leads to high yields of desired products, showcasing its effectiveness as a coupling partner .
  • Material Properties Enhancement : Investigations into polymer composites incorporating this compound revealed improved thermal and mechanical properties compared to traditional materials, indicating its potential for advanced material applications .

Mechanism of Action

The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved may include inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry. Below is a comparison of substituent variations and their implications:

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Substituents at Pyrazolo[3,4-d]pyrimidine Carboxamide/Linked Group Molecular Weight Key Properties
Target Compound 4-azepan-1-yl, 1-(2-ethylbenzofuran-2-carboxamide) Benzofuran-2-carboxamide Not provided Hypothesized flexibility from azepane; moderate lipophilicity
Example 53 () 4-amino, 1-(chromenone-ethyl) 2-fluoro-N-isopropylbenzamide 589.1 (M+1) High molecular weight; chromenone may enhance π-π interactions
Compound 2v () 4-(benzo[d]oxazol-2-ylthio) Biotin-linked pentanamide Not provided Biotinylation suggests targeting applications; thioether improves stability
CAS 1209591-26-3 () 4-(furan-2-ylmethylamino) 1H-indole-3-carboxamide 401.4 Indole group may enhance CNS penetration; furan contributes to polarity
CAS 941948-15-8 () 4-isopropylamino, 6-methylthio Furan-2-carboxamide 360.4 Methylthio group increases hydrophobicity; isopropylamine simplifies synthesis
CAS 946364-40-5 () 4-(2-methoxyethylamino), 6-methylthio 2-naphthamide 436.5 Methoxyethyl enhances solubility; naphthamide adds aromatic bulk

Pharmacological Implications

  • Azepane vs.
  • Benzofuran vs. Other Aromatic Groups : The benzofuran carboxamide offers a balance of lipophilicity and hydrogen-bonding capacity, contrasting with ’s naphthamide (more lipophilic) and ’s indole (polar yet planar) .
  • Thioether and Sulfonamide Groups : Compounds with thioethers () or sulfonamides () exhibit improved metabolic stability but may face oxidative metabolism challenges, whereas the target compound lacks these groups, possibly favoring longer half-life .

Key Research Findings

  • The target compound’s lack of thioethers may limit such applications but reduce toxicity risks .
  • and : Methylthio and methoxyethyl groups in these compounds demonstrate tunable solubility and binding. The target compound’s azepane could mimic these effects while adding conformational diversity .

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